molecular formula C36H28N10O8 B12342823 Pigment Yellow 180 (C.I. 21290)

Pigment Yellow 180 (C.I. 21290)

Cat. No.: B12342823
M. Wt: 728.7 g/mol
InChI Key: RFIGUUFNKNICHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. Pigment Yellow 180 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the reaction of 2-aminobenzimidazole with acetoacetanilide derivatives under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of C.I. Pigment Yellow 180 involves large-scale chemical synthesis followed by post-processing steps such as heating, solvent grinding, or ball milling to achieve the desired pigment properties . The pigment is then subjected to crystallization and filtration processes to remove impurities and enhance its color strength and stability .

Chemical Reactions Analysis

Types of Reactions: C.I. Pigment Yellow 180 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include modified versions of C.I. Pigment Yellow 180 with altered color properties and stability. These modified pigments can be tailored for specific industrial applications .

Mechanism of Action

The mechanism by which C.I. Pigment Yellow 180 exerts its effects involves its interaction with light and other chemical compounds. The pigment’s molecular structure allows it to absorb and reflect specific wavelengths of light, resulting in its characteristic greenish-yellow color. The pigment’s stability and resistance to chemical reactions are attributed to its benzimidazolone core and the presence of azo linkages .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: C.I. Pigment Yellow 180 stands out due to its superior heat stability, warp resistance, and environmental safety. It offers a greener alternative to traditional chrome and diarylide pigments, making it a preferred choice in various industrial applications .

Biological Activity

Pigment Yellow 180 (PY180), also known as C.I. 21290, is a synthetic organic pigment belonging to the benzimidazolone class. It is widely used in various applications, including plastics, coatings, and textiles, due to its excellent lightfastness, heat stability, and resistance to chemicals. This article explores the biological activity of PY180, focusing on its antioxidant properties, potential toxicity, and applications in biomedicine.

Pigment Yellow 180 is characterized by its vibrant yellow color and high transparency. Its chemical structure contributes to its stability and performance in various applications. The pigment's oil absorption value is reported to be approximately 74 ml/100 g, indicating its capacity to interact with different media effectively .

Antioxidant Activity

Research has demonstrated that PY180 exhibits significant antioxidant properties. A study evaluating the antioxidant capacity of various pigments found that PY180 can scavenge free radicals effectively. The DPPH radical scavenging activity of PY180 was measured at a concentration of 35.7 µg/mL, indicating its potential as a natural antioxidant agent .

Table 1: Antioxidant Activity Comparison

Pigment TypeDPPH Scavenging Activity (µg/mL)
Pigment Yellow 18035.7
Other Natural PigmentsVaries (lower than PY180)

Toxicity Assessment

The safety profile of Pigment Yellow 180 has been investigated through various toxicity assays. In a zebrafish model system, the IC50 value for PY180 was reported at 710 µg/mL, suggesting moderate toxicity levels . Further studies are necessary to fully understand the implications of this toxicity in different biological systems.

Applications in Biomedicine

The unique properties of Pigment Yellow 180 have led to its exploration in biomedical applications. Its antioxidant capabilities suggest potential uses in preventing oxidative stress-related diseases. Additionally, the pigment's biocompatibility makes it a candidate for use in drug delivery systems and as a coloring agent in pharmaceuticals.

Case Study: Use of PY180 in Drug Delivery Systems

A recent investigation into the incorporation of PY180 into polymeric nanoparticles demonstrated enhanced stability and controlled release characteristics for therapeutic agents. The study highlighted that the addition of PY180 improved the physical properties of the nanoparticles while maintaining their biological activity .

Environmental Impact and Biodegradability

One significant advantage of using natural or synthetic pigments like PY180 is their biodegradability compared to traditional synthetic dyes. Research indicates that pigments derived from microbial sources exhibit lower toxicity and higher biodegradability, making them environmentally friendly alternatives for industrial applications .

Properties

Molecular Formula

C36H28N10O8

Molecular Weight

728.7 g/mol

IUPAC Name

2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide

InChI

InChI=1S/C36H28N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50)

InChI Key

RFIGUUFNKNICHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=NC(=O)N=C2C=C1)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=NC(=O)N=C6C=C5

Origin of Product

United States

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